2-甲氧基-5-甲基苯基异硫氰酸酯

描述

Synthesis Analysis

The synthesis of 2-Methoxy-5-methylphenyl isothiocyanate and related compounds involves reactions that can produce a variety of adducts. For example, the 1,3-dipolar cycloaddition of 1-methoxy-2-benzopyrylium-4-olate with aryl isothiocyanates yields multiple adducts, demonstrating the reactive versatility of isothiocyanates in synthetic chemistry (Ibata, Nakano, & Tamura, 1992).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Methoxy-5-methylphenyl isothiocyanate has been elucidated using various analytical techniques. For instance, the structure of a 2 : 1-adduct of 1-methoxy-2-benzopyrylium-4-olate with phenyl isothiocyanate was determined by X-ray crystallography, revealing a monoclinic crystal system (Ibata, Nakano, & Tamura, 1992).

Chemical Reactions and Properties

Isothiocyanates, including those similar to 2-Methoxy-5-methylphenyl isothiocyanate, exhibit interesting chemical reactions. For example, the peculiar reactivity of isothiocyanates with antiaromatic compounds such as pentaphenylborole has been investigated, showing unique outcomes compared to reactions with isocyanates, including the formation of fused ring systems (Huang & Martin, 2016).

Physical Properties Analysis

The synthesis and investigation of compounds structurally related to 2-Methoxy-5-methylphenyl isothiocyanate reveal insights into their physical properties. For instance, the synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol provides information on the crystal systems and hydrogen bonding characteristics of these compounds, contributing to our understanding of their physical properties (Ajibade & Andrew, 2021).

Chemical Properties Analysis

The vibrational structure and conformers of 2-Methoxyphenyl isocyanate and isothiocyanate have been studied, providing detailed insights into their chemical properties. These studies involve IR and Raman spectral measurements and computational analyses, revealing information about conformers and the impact of molecular structure on vibrational properties (Yenagi, Nandurkar, & Tonannavar, 2012).

科学研究应用

化学合成和结构分析

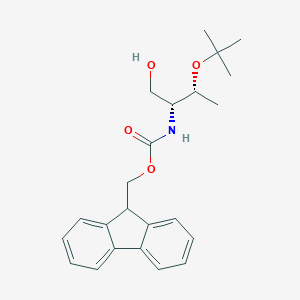

- 2-甲氧基-5-甲基苯基异硫氰酸酯用于化学合成。例如,其衍生物2-{(R)-1-[(S)-1-(2-甲氧基-5-甲基苯基)-2-苯基乙基氨基]丁基}-4-甲基苯酚已合成,并对其晶体结构进行了分析(Zhang, Li, Wang, & Gu, 2007)。

有机地球化学

- 甲氧基酚类化合物,包括2-甲氧基-5-甲基苯基异硫氰酸酯,被用作有机地球化学中陆地生物量的代理。它们在热液改造过程中的行为提供了有关木质素化学变化的见解(Vane & Abbott, 1999)。

药物化学和药理学

- 2-甲氧基-5-甲基苯基异硫氰酸酯的衍生物在药物化学中得到探索。例如,含有这种基团的化合物已合成并针对结核分枝杆菌的抗结核活性进行了测试(Ali, Shaharyar, & Siddiqui, 2007)。

环境化学

- 在环境化学中,研究2-甲氧基-5-甲基苯基异硫氰酸酯的反应性和稳定性。例如,其与OH自由基的气相反应已经分析,这对于了解其环境影响和降解是至关重要的(Sommerlade, Ekici, & Parlar, 2006)。

农业化学

- 在农业化学中,包括2-甲氧基-5-甲基苯基异硫氰酸酯在内的异硫氰酸酯被研究其对植物病原菌的抗真菌和抗菌性能,这对于开发新的杀菌剂至关重要(Tang et al., 2018)。

分析化学

- 该化合物在分析化学中用于开发方法,如谷胱甘肽的前柱衍生化,这是药物分析中重要的技术(Alexeeva, Pisarev, Novikov, & Malyutina, 2018)。

安全和危害

作用机制

Target of Action

The primary target of 2-Methoxy-5-methylphenyl isothiocyanate is the σ2 receptor . The σ2 receptor is a protein that is widely distributed in the body and plays a crucial role in various physiological processes.

Mode of Action

Isothiocyanates, such as 2-Methoxy-5-methylphenyl isothiocyanate, are highly reactive with various amines . This reactivity allows them to interact with their targets and induce changes.

Biochemical Pathways

Isothiocyanates are known to be biologically active degradation products of glucosinolates, secondary metabolites of some plants . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Result of Action

It is known that isothiocyanates can cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . They are also toxic if swallowed, in contact with skin, or if inhaled .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-5-methylphenyl isothiocyanate. For instance, it is sensitive to moisture . It should be stored in a dry, cool, and well-ventilated place, and kept away from heat, sparks, and flame .

属性

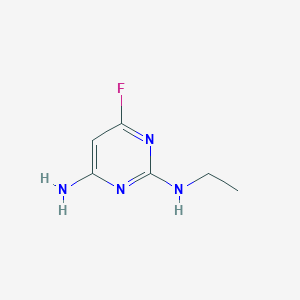

IUPAC Name |

2-isothiocyanato-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-7-3-4-9(11-2)8(5-7)10-6-12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKFAZDMLSXWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345068 | |

| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-methylphenyl isothiocyanate | |

CAS RN |

190774-56-2 | |

| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。